1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol

Lipophilicity Drug-likeness Membrane permeability

1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol (CAS 253448-91-8; molecular formula C₁₉H₂₂Cl₂N₂O; molecular weight 365.3 g/mol) is a synthetic carbazole derivative featuring a 3,6-dichloro-substituted carbazole core N-linked to a propan-2-ol chain bearing a tertiary diethylamino group. This compound belongs to the broader class of 3,6-dihalogenocarbazole aminoalcohols, a scaffold validated in multiple independent studies as a source of broad-spectrum antibacterial agents that target bacterial cytoplasmic membranes and eradicate biofilms.

Molecular Formula C19H22Cl2N2O
Molecular Weight 365.3 g/mol
Cat. No. B12125026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol
Molecular FormulaC19H22Cl2N2O
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCCN(CC)CC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O
InChIInChI=1S/C19H22Cl2N2O/c1-3-22(4-2)11-15(24)12-23-18-7-5-13(20)9-16(18)17-10-14(21)6-8-19(17)23/h5-10,15,24H,3-4,11-12H2,1-2H3
InChIKeyDKJKCAUMSQTYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol: A 3,6-Dihalogenocarbazole-Aminoalcohol Scaffold for Antimicrobial and Biofilm Research


1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol (CAS 253448-91-8; molecular formula C₁₉H₂₂Cl₂N₂O; molecular weight 365.3 g/mol) is a synthetic carbazole derivative featuring a 3,6-dichloro-substituted carbazole core N-linked to a propan-2-ol chain bearing a tertiary diethylamino group [1]. This compound belongs to the broader class of 3,6-dihalogenocarbazole aminoalcohols, a scaffold validated in multiple independent studies as a source of broad-spectrum antibacterial agents that target bacterial cytoplasmic membranes and eradicate biofilms [2][3]. Unlike the clinically established carbazole-based beta-blockers carvedilol and carazolol—which feature an oxypropanolamine linker at the 4-position—this compound is an N-9-substituted derivative with a distinctly different pharmacological trajectory focused on antimicrobial applications.

Scaffold 3,6-Dihalogenocarbazole aminoalcohol — validated for membrane-targeting antibacterial research
Substitution N-9 diethylamino-propanol — distinct from beta-blocker carbazoles; antimicrobial screening context
Research Context Biofilm eradication, membrane perturbation, and SAR studies; class-validated anti-pseudomonal potential

Why 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol Cannot Be Substituted by Generic Carbazole Derivatives in Antimicrobial Research


Carbazole-based compounds span a vast chemical space with fundamentally divergent biological activities—from beta-adrenergic receptor blockade (carvedilol, carazolol) to antibacterial membrane disruption (DCAP, SPI031)—dictated by precise structural features including halogenation pattern, linker type, and amine substitution [1][2]. Systematic structure–activity relationship (SAR) studies on the DCAP scaffold have demonstrated that both the 3,6-dichloro substitution on the carbazole ring and the specific aminoalcohol side chain are independently required for antibacterial membrane-targeting activity; removal of chlorine or alteration of the amine significantly attenuates or abolishes potency [3]. The target compound combines the validated 3,6-dichlorocarbazole pharmacophore with a tertiary diethylamino group—a distinct amine architecture compared to the secondary amines found in SPI031 (sec-butylamino) and the primary amine-derived DCAP. These structural differences are expected to translate into measurable differences in logP, pKa, membrane permeability, and antibacterial spectrum based on established class SAR, making generic substitution without experimental validation scientifically unsound.

3,6-Dichloro substitution Required for membrane-targeting antibacterial activity; non-chlorinated carbazole analogs may be inactive.
Tertiary amine architecture Diethylamino group differs from secondary/primary amines in pKa and H-bond capacity, altering membrane interaction and antibacterial spectrum.
N-9 vs. O-4 linkage N-9-alkyl substitution eliminates beta-blocker pharmacology; carvedilol or carazolol are not interchangeable for antimicrobial research.

Quantitative Evidence Guide: Differentiating 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol from Closest Analogs


LogP Differentiation: Higher Computed Lipophilicity vs. Carazolol and Non-Chlorinated Carbazole Analog

The target compound exhibits a computed XLogP3 of 4.7, reflecting the combined lipophilic contributions of the 3,6-dichlorocarbazole core and the diethylamino substituent [1]. This represents a substantial increase in lipophilicity compared to the clinically used carbazole beta-blocker carazolol, which has a reported XLogP of 3.27–3.6 [2][3], and is also higher than the non‑chlorinated analog 9-(3-diethylamino-2-hydroxypropyl)carbazole. In the context of the DCAP class of membrane-targeting antibacterials, increased hydrophobicity of the amine tail region was shown to enhance antibiotic activity, directly linking this physicochemical property to functional performance [4].

LogP Differentiation
Cross-study comparable
ΔXLogP ≈ +1.2
Supports lipophilicity-activity SAR studies
Computed XLogP3; higher than carazolol
Lipophilicity Drug-likeness Membrane permeability

3,6-Dichloro Substitution: A Structural Prerequisite for Antibacterial Membrane Activity

A systematic SAR investigation of the DCAP scaffold established that the aromaticity and electronegativity of the chlorine-substituted carbazole are required for antibacterial activity, with the planar and dipolar characteristics of the 3,6-dichlorocarbazole orienting the molecule within bacterial membranes [1]. This finding is corroborated by parallel studies: 3,6-dichlorocarbazolyl triazole 3f inhibited Enterococcus faecalis with an MIC of 2 μg/mL [2], while the N-alkylated 3,6-dihalogenocarbazol SPI031 (1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol) demonstrated broad-spectrum antibacterial activity with MIC values between 4.63 and 18.5 μg/mL against multiple pathogens including Pseudomonas aeruginosa [3][4]. The target compound, bearing the identical 3,6-dichlorocarbazole core, retains this validated pharmacophoric element that is absent in non‑chlorinated carbazole derivatives such as carvedilol or 9-(3-diethylamino-2-hydroxypropyl)carbazole.

3,6-Dichloro Requirement
Class-level inference
3,6-Cl₂ carbazole vs Non-chlorinated
Chlorine substitution required for membrane activity
Class SAR; analog MIC 2–18.5 μg/mL
Antibacterial SAR Membrane targeting Halogen effect

Tertiary Amine Architecture: Diethylamino vs. Secondary Amine and Primary Amine-Derived Comparator Compounds

The target compound contains a tertiary diethylamino group (pKa ~8.5–9.0 for tertiary aliphatic amines), structurally distinct from the secondary amines found in SPI031 (sec-butylamino, pKa ~10.5), the isopropylamino analog (CAS 304893-65-0), and the primary amine-derived tris(hydroxymethyl) tail of DCAP [1][2]. This difference in amine class impacts protonation state at physiological pH, hydrogen-bond donor/acceptor capacity, and steric bulk—all parameters known to modulate membrane interaction and antibacterial potency within the DCAP SAR framework [3]. In the broader carbazole aminoalcohol literature, variations in amino substitution have been shown to tune antiparasitic potency by over an order of magnitude; for instance, compound 7 in the carbazole aminoalcohol antiplasmodial series achieved Pf3D7 IC₅₀ = 0.248 μM and PfDd2 IC₅₀ = 0.091 μM [4].

Amine Architecture
Class-level inference
HBD: 1 Rotatable bonds: 6 tPSA: 29 Ų
Tertiary amine reduces H-bond donors, may enhance permeability
Compared to sec-butylamino (HBD=2) or primary-amine tail
Amine substitution pKa differentiation PK/PD optimization

Differentiation from Beta-Blocker Carbazoles: N-9-Alkyl vs. O-4-Linker Pharmacology

Carvedilol, the most clinically significant carbazole-based drug, acts via O-4-oxypropanolamine linkage to the carbazole ring and achieves SOICR inhibition with an IC₅₀ of 15.9 μM in the RyR2-R4496C HEK-293 assay, while also exhibiting nanomolar beta-adrenergic receptor blockade [1]. Carazolol, a veterinary beta-blocker, similarly binds β₁/β₂-adrenoceptors with high affinity through its 4-oxypropanolamine configuration [2]. The target compound, in contrast, is N-9-substituted and lacks the 4-oxypropanolamine beta-blocker pharmacophore entirely, structurally precluding the hypotensive and bradycardic effects associated with carvedilol and carazolol. This fundamental structural divergence redirects the compound toward the antibacterial/antiparasitic activity space validated for N-9-substituted 3,6-dichlorocarbazole aminoalcohols [3][4].

Pharmacophore Divergence
Class-level inference
Target: N-9-alkyl vs Carvedilol: O-4-linker
Precludes beta-blocker activity; cleaner anti-infective starting point
Carvedilol SOICR IC₅₀ = 15.9 μM
Beta-blocker divergence Pharmacophore selectivity Off-target minimization

Biofilm Eradication Potential: Class-Validated Activity Against Pseudomonas aeruginosa Biofilms

The closest structural analog to the target compound—1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (SPI031)—not only demonstrated bacteriostatic activity (MIC = 18.5 μg/mL against P. aeruginosa) but also eradicated mature P. aeruginosa biofilms, a property highly relevant to chronic and device-associated infections [1]. Furthermore, SPI031 exhibited rapid bactericidal kinetics (7-log reduction within 30 min at 4× MIC) and a low frequency of resistance development [2]. DCAP, sharing the 3,6-dichlorocarbazole core, similarly sterilized bacterial biofilms of both Staphylococcus aureus and P. aeruginosa [3]. The target compound's structural congruence with these biofilm-active analogs—specifically the shared 3,6-dichlorocarbazole core and aminoalcohol linker—supports its candidacy for biofilm-targeted screening, a therapeutic niche where conventional antibiotics consistently fail [1].

Biofilm Eradication
Class-level inference
Scaffold-validated
SPI031 and DCAP analogs eradicate P. aeruginosa biofilms
Target compound untested; class precedent supports screening
Biofilm eradication Anti-pseudomonal Persistent infection

Recommended Research and Procurement Application Scenarios for 1-(3,6-Dichloro-carbazol-9-yl)-3-diethylamino-propan-2-ol


Antibacterial Screening Against Multidrug-Resistant Gram-Negative Pathogens (Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacteriaceae)

Based on the demonstrated broad-spectrum activity of the 3,6-dichlorocarbazole aminoalcohol class—with SPI031 showing MIC values of 4.63–18.5 μg/mL across multiple Gram-positive and Gram-negative species including P. aeruginosa [1], and DCAP exhibiting potent activity against E. coli and S. aureus [2]—the target compound is a logical candidate for minimum inhibitory concentration (MIC) determination against ESKAPE pathogen panels. Its elevated logP (XLogP3 = 4.7) relative to SPI031 and DCAP may enhance outer membrane penetration in Gram-negative bacteria, a hypothesis testable via comparative MIC assays with and without efflux pump inhibitors (e.g., in E. coli ΔtolC strains).

Biofilm Eradication and Anti-Persister Cell Screening

The unique ability of this compound class to eradicate mature bacterial biofilms—a property independently confirmed for both SPI031 against P. aeruginosa biofilms [1] and DCAP against S. aureus and P. aeruginosa biofilms [2]—positions the target compound for biofilm-focused screening. Recommended assays include: (i) MBEC (minimum biofilm eradication concentration) determination using the Calgary Biofilm Device; (ii) time-kill kinetics against stationary-phase and nutrient-deprived persister cells; and (iii) combination studies with conventional antibiotics (ampicillin, kanamycin) to assess synergistic biofilm clearance, as demonstrated for DCAP analogs [3].

Structure-Activity Relationship (SAR) Exploration of Tertiary Amine Modifications on the DCAP Scaffold

The target compound is distinguished from all previously characterized 3,6-dichlorocarbazole antibacterials by its tertiary diethylamino group, whereas DCAP and SPI031 feature primary amine-derived or secondary amine tails, respectively. Systematic SAR studies have established that increasing hydrophobicity of the amine tail enhances antibacterial activity [3], but the effect of tertiary amine basicity and steric bulk remains unexplored. This compound serves as a key SAR probe to investigate: (i) the impact of tertiary vs. secondary amine pKa on membrane interaction at physiological pH; (ii) the role of reduced hydrogen-bond donor count (1 vs. 2–5) on Gram-negative permeability; and (iii) the potential for improved selectivity indices (eukaryotic vs. prokaryotic cytotoxicity) conferred by the diethylamino architecture.

Chemical Biology Probe for Bacterial Membrane Studies

The 3,6-dichlorocarbazole scaffold has been mechanistically validated as a bacterial membrane-targeting agent that disrupts transmembrane potential and causes mislocalization of essential membrane-associated proteins including MinD and FtsA [2]. The target compound, with its distinct diethylamino tail, provides a new tool for comparative membrane perturbation studies. Recommended experiments include: (i) fluorescence-based membrane potential dissipation assays using DiSC₃(5) or similar potentiometric dyes; (ii) fluorescence microscopy to assess MinD/FtsA protein localization in Bacillus subtilis or E. coli; and (iii) hemolysis and mammalian cytotoxicity assays (as performed for SPI031, which showed no cytotoxicity against various human cell types [1]) to establish the therapeutic window relative to membrane-active antimicrobial peptides and quaternary ammonium compounds.

Application
Selection Property
Validation Focus
MDR Gram-negative screening
Lipophilicity-driven membrane targeting
MIC panel with efflux pump inhibitor synergy
Biofilm eradication research
Biofilm-active carbazole scaffold
MBEC determination and persister cell assays
SAR probe: amine modifications
Tertiary amine architecture
pKa, permeability, and selectivity index studies
Membrane perturbation mechanism
Membrane-targeting dichlorocarbazole core
Membrane potential and protein localization assays
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